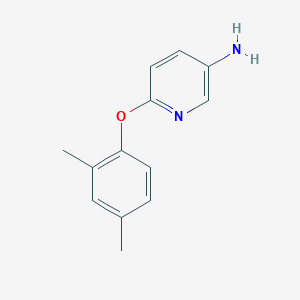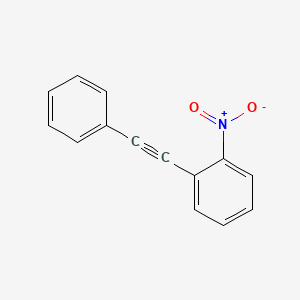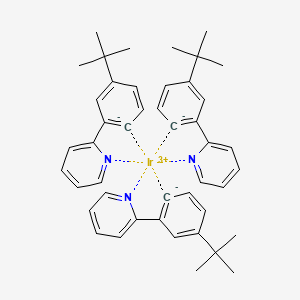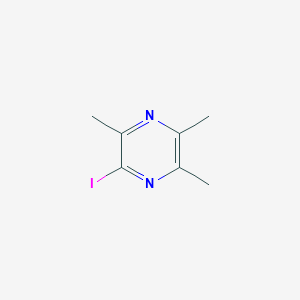
benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate is a complex compound that features a cobalt ion in a +3 oxidation state coordinated with benzene, N-(3-oxidoiminobutan-2-ylidene)hydroxylamine, and hexafluorophosphate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate typically involves the coordination of cobalt(III) with benzene and N-(3-oxidoiminobutan-2-ylidene)hydroxylamine in the presence of hexafluorophosphate. One common method involves the reaction of cobalt(III) salts with benzene and N-(3-oxidoiminobutan-2-ylidene)hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The cobalt(III) center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other molecules, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(II) complexes, while substitution reactions may produce new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate involves the coordination of the cobalt center with various ligands, which can alter its electronic structure and reactivity. The cobalt(III) center can participate in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands, used in similar catalytic applications.
Cobalt(III) chloride: A simpler cobalt(III) complex that is also used in redox reactions and coordination chemistry.
Uniqueness
Benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic processes and material science applications .
Propiedades
Fórmula molecular |
C20H24CoF6N4O4P-2 |
|---|---|
Peso molecular |
588.3 g/mol |
Nombre IUPAC |
benzene;cobalt(3+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;hexafluorophosphate |
InChI |
InChI=1S/2C6H5.2C4H8N2O2.Co.F6P/c2*1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;1-7(2,3,4,5)6/h2*1-5H;2*7-8H,1-2H3;;/q2*-1;;;+3;-1/p-2 |
Clave InChI |
TUFAOWMPTMIKRJ-UHFFFAOYSA-L |
SMILES canónico |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.F[P-](F)(F)(F)(F)F.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)



![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)


